5-((4-(3-氯苯基)哌嗪-1-基)(对甲苯基)甲基)-2-乙基噻唑并[3,2-b][1,2,4]三唑-6-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a thiazole ring, and a triazole ring . The International Chemical Identifier (InChI) for a similar compound is provided as "InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2" .
Molecular Structure Analysis
The molecular structure of a similar compound, “1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2H-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-one”, has been reported . The molecular weight is 372.9 g/mol, and it has a formal charge of +1 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve metal-catalyzed reactions . Transition metals, including iron, nickel, and ruthenium, serve as catalysts in the synthesis of such compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a similar compound has a yield of 83%, melting point of 200–202 °C, and an IR (Nujol) of 2550 (S-H), 1355 cm −1 (N = N) .科学研究应用
抗菌活性
一些新的 1,2,4-三唑衍生物的合成和抗菌活性已被探索,证明某些衍生物对测试微生物具有中等至良好的抗菌特性。这包括通过 1,2,4-三唑核心的结构修饰来开发具有增强抗菌功效的化合物的努力 (H. Bektaş 等人,2007).
抗糖尿病应用
对三唑并吡啶嗪-6-基取代的哌嗪的研究评估了它们的二肽基肽酶-4 (DPP-4) 抑制潜力,旨在将它们开发为抗糖尿病药物。这些化合物被评估了其促胰岛素活性和抗氧化特性,突出了它们作为有效抗糖尿病药物的潜力 (B. Bindu 等人,2019).
降压和利尿活性
合成了一系列与查询化合物在结构上相关的化合物,并筛选了它们的降压和利尿活性,其中一种特定的衍生物在自发性高血压大鼠的研究中显示出降压应用的潜力 (W. E. Meyer 等人,1989).
神经系统疾病的拮抗剂活性
1,2,4-三唑-3(2H)-酮和 1,3,5-三嗪-2,4(3H)-二酮的衍生物已被研究其对 5-HT2 和 alpha 1 受体的拮抗活性。这项研究对于开发治疗神经系统疾病(如抑郁症和焦虑症)的治疗方法具有重要意义 (Y. Watanabe 等人,1992).
抗真菌和溶解性特征
已经合成了 1,2,4-三唑类中的新型抗真菌化合物,并研究了它们在生物相关溶剂中的溶解度热力学和分配过程。这项研究强调了物理化学性质在抗真菌药物开发中的重要性 (T. Volkova 等人,2020).
属性
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-9-7-16(2)8-10-17)29-13-11-28(12-14-29)19-6-4-5-18(25)15-19/h4-10,15,21,31H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICUXCSMOJDNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。